molecular formula C13H20N2O2 B13508380 Ethyl 2-amino-5-(diethylamino)benzoate

Ethyl 2-amino-5-(diethylamino)benzoate

Cat. No.: B13508380
M. Wt: 236.31 g/mol
InChI Key: FZLZSSUJRLYCKU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(diethylamino)benzoate is an organic compound that belongs to the class of aminobenzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid core, which is further substituted with amino and diethylamino groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-(diethylamino)benzoate typically involves the esterification of 2-amino-5-(diethylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-amino-5-(diethylamino)benzoic acid+ethanolacid catalystEthyl 2-amino-5-(diethylamino)benzoate+water\text{2-amino-5-(diethylamino)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-5-(diethylamino)benzoic acid+ethanolacid catalyst​Ethyl 2-amino-5-(diethylamino)benzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(diethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary or secondary amines.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(diethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of local anesthetics and anti-inflammatory agents.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(diethylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Ethyl 2-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Ethyl 4-aminobenzoate: Lacks the diethylamino group, making it less complex.

Uniqueness

Ethyl 2-amino-5-(diethylamino)benzoate is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 2-amino-5-(diethylamino)benzoate

InChI

InChI=1S/C13H20N2O2/c1-4-15(5-2)10-7-8-12(14)11(9-10)13(16)17-6-3/h7-9H,4-6,14H2,1-3H3

InChI Key

FZLZSSUJRLYCKU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)C(=O)OCC

Origin of Product

United States

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